molecular formula C20H18N2O2S B2568886 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 2034408-71-2

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2568886
CAS RN: 2034408-71-2
M. Wt: 350.44
InChI Key: OOEKNTDPJJXCRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” is a derivative of thiophene, and its molecular structure would be similar but with additional functional groups attached.


Physical And Chemical Properties Analysis

Thiophene, the core structure of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” would be influenced by the additional functional groups attached to the thiophene ring.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on thiophene-2-carboxamide derivatives, including compounds with structural similarities to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide, has shown significant potential in the synthesis of new heterocyclic compounds. These compounds have been explored for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007). Furthermore, studies have documented the transformation of thiophene-2-carboxamide derivatives under various conditions to yield benzo[b]- and naphtho[2,1-b]-thiophens with acylimino-group at C-2, indicating a versatile approach for the synthesis of diverse heterocyclic frameworks (Kawamura et al., 1982).

Antimicrobial and Antioxidant Activities

Several studies have focused on synthesizing novel thiophene derivatives, including those related to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide, to evaluate their biological activities. Notably, these compounds have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities, making them potential candidates for further pharmacological development (Amr et al., 2010). Additionally, the antimicrobial and antioxidant properties of similar thiophene-3-carboxamide derivatives have been highlighted, with certain compounds exhibiting significant activity, underscoring their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Heterogeneous Catalysis

Research into the use of thiophene-2-carboxamide derivatives for heterogeneous catalysis has revealed their efficacy in facilitating chemical reactions. For instance, benzene-1,3,5-tricarboxamides (BTAs) based on amines related to thiophene-2-carboxamide have been used to construct covalent organic frameworks (COFs) that serve as efficient catalysts for Knoevenagel condensation, showcasing the compound's utility in synthetic chemistry (Li et al., 2019).

Safety And Hazards

While the specific safety data sheet for “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” was not found, it’s important to handle all chemical compounds with care. For instance, benzo[b]thiophene-2-carbonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use protective equipment and work in a well-ventilated area when handling such compounds .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(21-15-9-10-15)11-13-5-7-16(8-6-13)22-20(24)18-12-14-3-1-2-4-17(14)25-18/h1-8,12,15H,9-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEKNTDPJJXCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide

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